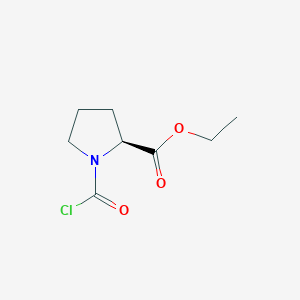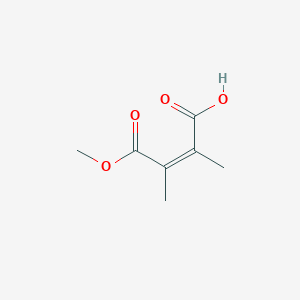
(Z)-4-methoxy-2,3-dimethyl-4-oxobut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-methoxy-2,3-dimethyl-4-oxobut-2-enoic acid is an organic compound characterized by its unique structure, which includes a methoxy group, two methyl groups, and a keto group attached to a butenoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-methoxy-2,3-dimethyl-4-oxobut-2-enoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method is the esterification of 4-methoxy-2,3-dimethylbut-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the high quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-4-methoxy-2,3-dimethyl-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-4-methoxy-2,3-dimethyl-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine
Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives in treating various diseases.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which (Z)-4-methoxy-2,3-dimethyl-4-oxobut-2-enoic acid exerts its effects involves interactions with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, influencing cellular processes and enzyme activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-methoxy-2,3-dimethylbutanoic acid
- 4-methoxy-2,3-dimethyl-4-oxobutanoic acid
- 4-methoxy-2,3-dimethyl-2-butenoic acid
Uniqueness
What sets (Z)-4-methoxy-2,3-dimethyl-4-oxobut-2-enoic acid apart from similar compounds is its specific structural configuration, which imparts unique reactivity and properties. This makes it particularly valuable in applications requiring precise chemical behavior.
Eigenschaften
Molekularformel |
C7H10O4 |
|---|---|
Molekulargewicht |
158.15 g/mol |
IUPAC-Name |
(Z)-4-methoxy-2,3-dimethyl-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C7H10O4/c1-4(6(8)9)5(2)7(10)11-3/h1-3H3,(H,8,9)/b5-4- |
InChI-Schlüssel |
LWJREZNLVACGTD-PLNGDYQASA-N |
Isomerische SMILES |
C/C(=C(\C)/C(=O)OC)/C(=O)O |
Kanonische SMILES |
CC(=C(C)C(=O)OC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


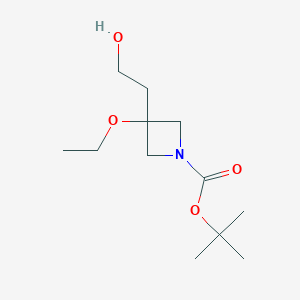
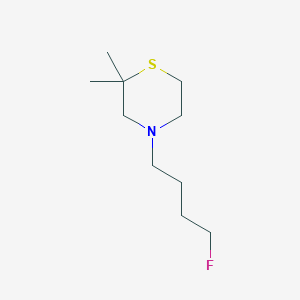
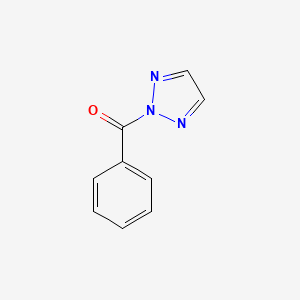
![1-Chloro-2-[chloro(difluoro)methyl]-1,1-difluoro-3-methylbutan-2-ol](/img/structure/B12867609.png)
![2-Bromobenzo[d]oxazole-6-carbaldehyde](/img/structure/B12867614.png)
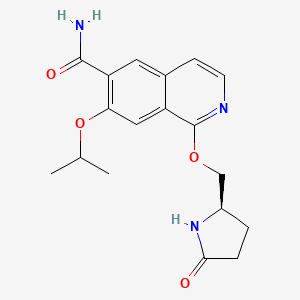
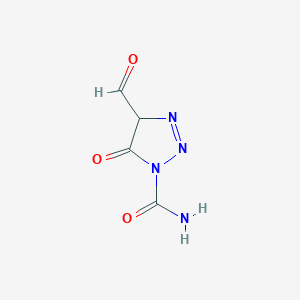
![cis-3a-Fluoro-5-isopropyl-N-methyl-4-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxamide](/img/structure/B12867632.png)
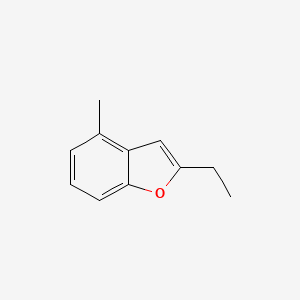
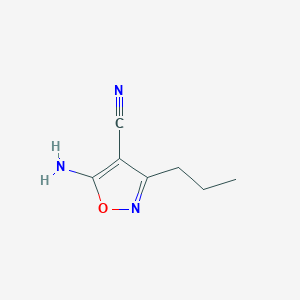
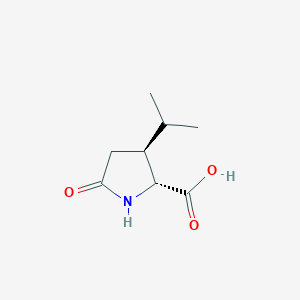
![Imidazo[4,5-c]pyrazole-5(1H)-thione, 4,6-dihydro-1,3-dimethyl-](/img/structure/B12867653.png)
![7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine](/img/structure/B12867654.png)
